1,2,3,4-Tetrahydroisoquinolin-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolin-5-amine derivatives can be achieved through multiple methods, including the domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to efficiently generate various tetrahydroquinoline derivatives with high cis selectivity (Zhang & Li, 2002). Another approach involves the asymmetric synthesis of 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines using alpha-alkylarylacetic acids and subsequent Pictet-Spengler cyclization, achieving excellent yields and enantioselectivities (Vicario et al., 1999).
Molecular Structure Analysis
The structural analysis of this compound focuses on understanding its molecular framework and the spatial arrangement of its atoms. The compound's structure is pivotal for its reactivity and interaction with other molecules, significantly influencing the synthesis of derivatives and their potential biological activities.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including redox-neutral annulations with 2-(2-oxoethyl)malonates to install a fully saturated five-membered ring, providing access to structures related to natural products like crispine A and harmicine (Zhu, Chandak, & Seidel, 2018). Additionally, its involvement in three-component reactions with ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles under catalyst-free conditions showcases its versatility in synthetic chemistry (Asao, Iso, & Yudha S., 2006).
Scientific Research Applications
Asymmetric Synthesis of Polycyclic Ring Systems : This compound is useful in the asymmetric synthesis of highly substituted polycyclic ring systems, such as (α)-protoemetinol (Kang et al., 2015).
Neuroprotective and Neurorestorative Actions : Tetrahydroisoquinolines (TIQs) like 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (higenamine) have been found to have neuroprotective and neurorestorative actions (Peana et al., 2019).
Natural Product Synthesis : This compound undergoes redox-neutral annulations with 2-(2-oxoethyl)malonates, providing access to structures related to natural products like crispine A and harmicine (Zhu et al., 2018).
Potential in Parkinson's Disease Treatment : It plays a role in preventing the pathogenesis of Parkinsonism and may be a leading compound in anti-Parkinsonism agents (Tasaki et al., 1991).
C-H Functionalization : The compound undergoes redox-annulations with α-unsaturated carbonyl compounds, which have applications in scientific research (Kang et al., 2015).
Template for Anticancer Agents : The 1,2,3,4-tetrahydroisoquinoline skeleton may be exploited as a template for developing novel anticancer agents (Mihoubi et al., 2015).
Synthesis of Alpha-Aminoalcohols : It undergoes redox-neutral annulations with ortho-cyanomethylbenzaldehydes, resulting in α-C-H bond functionalization reactions that can be converted to α-aminoalcohols (Paul et al., 2020).
Neuroprotective Effects Against Dopaminergic Neurotoxins : 1MeTIQ has neuroprotective effects against four dopaminergic neurotoxins and may have potential as a lead compound for new Parkinson's disease treatments (Kotake et al., 2005).
Asymmetric Synthesis of Substituted Tetrahydroisoquinolines : The synthesis of 4-alkyl substituted 1,2,3,4-tetrahydroisoquinolines using asymmetric methods has potential applications in research (Vicario et al., 1999).
Potential Role in Parkinson's Disease : The 1,2,3,4-tetrahydroisoquinoline derivatives might be related to idiopathic Parkinson's disease, inducing behavior abnormalities in mice (Kotake et al., 1995).
Bradycardic Activity in Pharmacology : 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent bradycardic activity with negligible influence on mean blood pressure in rats (Kakefuda et al., 2003).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-5-amine (THIQ) is a secondary amine that belongs to the isoquinoline alkaloids family . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It’s known that thiq based natural and synthetic compounds exert diverse biological activities The interaction of THIQ with its targets leads to changes that result in its biological activity
Biochemical Pathways
THIQ impacts various biochemical pathways due to its diverse biological activities . It’s known to exert effects against various infective pathogens and neurodegenerative disorders . .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is a substrate of p-glycoprotein . It’s also known to be a lipophilic compound , which could impact its bioavailability.
Result of Action
These effects are likely related to its activity against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that the compound is soluble in water , which could potentially influence its action and efficacy
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-5-amine interacts with various enzymes, proteins, and other biomolecules. It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. It could interact with transporters or binding proteins and could affect its localization or accumulation . The specific transport and distribution mechanisms of this compound are still being studied.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCQIHYOFRGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584421 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115955-90-3 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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